molecular formula C22H19BrN4O2S B11052139 N'-[(E)-(4-bromophenyl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide

N'-[(E)-(4-bromophenyl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide

Cat. No.: B11052139
M. Wt: 483.4 g/mol
InChI Key: GQBGFNIAUYHJRU-WYMPLXKRSA-N
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Description

N’-[(E)-(4-BROMOPHENYL)METHYLENE]-4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of thieno[2,3-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as the bromophenyl, methoxymethyl, and pyrrol-1-yl groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-BROMOPHENYL)METHYLENE]-4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the thieno[2,3-b]pyridine core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and a thiophene precursor.

    Introduction of the pyrrol-1-yl group: This step involves the substitution of a halogenated intermediate with a pyrrole derivative under basic conditions.

    Addition of the methoxymethyl group: This can be done through an alkylation reaction using methoxymethyl chloride in the presence of a base.

    Formation of the hydrazide: The final step involves the condensation of the intermediate with 4-bromobenzaldehyde to form the desired hydrazide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-BROMOPHENYL)METHYLENE]-4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N’-[(E)-(4-BROMOPHENYL)METHYLENE]-4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.

    Biological Studies: Investigation of its effects on various biological systems, including its potential as an anticancer or antimicrobial agent.

    Material Science: Use in the development of organic electronic materials due to its unique electronic properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-BROMOPHENYL)METHYLENE]-4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to specific enzymes or receptors: Inhibiting or activating their function.

    Modulating signaling pathways: Affecting cellular processes such as proliferation, apoptosis, or differentiation.

    Interacting with DNA or RNA: Influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-b]pyridine derivatives: Compounds with similar core structures but different substituents.

    Pyrrol-1-yl derivatives: Compounds with the pyrrol-1-yl group attached to different core structures.

Uniqueness

N’-[(E)-(4-BROMOPHENYL)METHYLENE]-4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE is unique due to the combination of its functional groups, which confer distinct chemical properties and biological activities. The presence of the bromophenyl, methoxymethyl, and pyrrol-1-yl groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C22H19BrN4O2S

Molecular Weight

483.4 g/mol

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]-4-(methoxymethyl)-6-methyl-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C22H19BrN4O2S/c1-14-11-16(13-29-2)18-19(27-9-3-4-10-27)20(30-22(18)25-14)21(28)26-24-12-15-5-7-17(23)8-6-15/h3-12H,13H2,1-2H3,(H,26,28)/b24-12+

InChI Key

GQBGFNIAUYHJRU-WYMPLXKRSA-N

Isomeric SMILES

CC1=CC(=C2C(=C(SC2=N1)C(=O)N/N=C/C3=CC=C(C=C3)Br)N4C=CC=C4)COC

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C(=O)NN=CC3=CC=C(C=C3)Br)N4C=CC=C4)COC

Origin of Product

United States

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